N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a multifaceted compound that has piqued the interest of researchers across various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves a multi-step process:
Starting with a functionalized pyrazole intermediate.
Utilizing selective acylation and hydroxylation reactions.
Employing specific conditions such as controlled temperature, pH, and use of catalysts to guide the reaction towards the desired product.
Industrial Production Methods: : In an industrial setting, the production is often scaled up using:
Flow chemistry techniques to ensure precise control of reaction parameters.
Solvent systems that support high yield and purity.
Integration of purification steps such as recrystallization or chromatography to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can oxidize the hydroxyl group to a carbonyl group.
Reduction: : Reduction of the pyrazole ring or oxopyridinyl moiety under specific conditions.
Substitution: : Various substitutions on the pyrazole or pyridinyl rings.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Nucleophilic substitution using halides or other nucleophiles.
Major Products: : Depending on the reaction type, products range from altered pyrazole derivatives to hydroxyl-substituted analogs with varied functional groups.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex organic molecules.
Biology
Investigated for its binding properties to biological macromolecules.
Possible use as a ligand in studying protein interactions and enzyme activities.
Medicine
Explored for its pharmacological properties including potential anti-inflammatory and anti-cancer activities.
Research into its role as a drug delivery agent due to its structural features.
Industry
Utilized in the formulation of specialty chemicals.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Binding to specific receptors or enzymes, altering their activity.
Modulating intracellular signaling pathways, potentially leading to therapeutic effects.
Its molecular targets often include proteins involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar compounds include various pyrazole and pyridinone derivatives:
Pyrazole derivatives: : Often used in similar pharmacological and industrial contexts but may differ in their specific bioactivities or chemical properties.
Pyridinone derivatives: : Known for their roles in medicinal chemistry, particularly as enzyme inhibitors or metal chelators.
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of these structural features, offering a versatile platform for further research and application.
That wraps it up—what's your take on the compound?
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-14-17(12-21-23(14)15-7-3-2-4-8-15)19(26)20-11-16(24)13-22-10-6-5-9-18(22)25/h2-10,12,16,24H,11,13H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURMFENOUVRKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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